D-Threose

Catalog No.
S593709
CAS No.
95-43-2
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Threose

CAS Number

95-43-2

Product Name

D-Threose

IUPAC Name

(2S,3R)-2,3,4-trihydroxybutanal

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-1-3(7)4(8)2-6/h1,3-4,6-8H,2H2/t3-,4-/m1/s1

InChI Key

YTBSYETUWUMLBZ-QWWZWVQMSA-N

SMILES

C(C(C(C=O)O)O)O

Synonyms

(2S,3R)-2,3,4-Trihydroxy-butanal; [S-(R*,S*)]-2,3,4,-Trihydroxy-butanal; D-(-)-Threose;

Canonical SMILES

C(C(C(C=O)O)O)O

Isomeric SMILES

C([C@H]([C@@H](C=O)O)O)O

The exact mass of the compound D-Threose is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of threose in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

D-Threose is a four-carbon monosaccharide, or aldotetrose, and one of the simplest chiral sugars. As a D-stereoisomer, it is a fundamental building block in various biological and synthetic contexts, serving as a precursor in pharmaceutical development and biochemical research.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ2I8tOKoc88WkZSDU7QIA056UNxq5XZIb15P9l1IvAnD7SvMQkYWz2iTRgJsrlSRyL9vNDH_JoqCdfY542VrNrfxudVTsU3kJPvKzQN0dfnMz8K0XDFgLJUK1JOVCiBFSXLEl)] Its specific stereochemistry, which differs from its epimer D-Erythrose, is a critical attribute defining its reactivity and utility in chiral synthesis and as a metabolic probe.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEcBMqnt-jEi7gJ7pCPIpOQLz8HT8o8fiydEd9raMu_AFomZdz7pCPfYJ3LvOM2_j4uZTQPk-wINzGM9RidyOs8QprnusuiY9tXAs79GtL8f_R01wdf7pe1Py3tyH_d-fo9LNKQ31E0XAfJVDsAToc5jw1t2gp3mwprol-ZfRVIBliAq3rSi8lYl88Mzg5k0uPPH5gzYM59Qtngs8VxKWc5CXiGRp5jERE0XQScZ1lFAKrKXq_FKy0biU8n4bjXXrQr4dQCamR83y9vzyx3IOh-3101Anxr0qPpQp_4BuMGrRLm8O4_wg%3D%3D)]

Substituting D-Threose with its C2 epimer, D-Erythrose, or its enantiomer, L-Threose, is unviable for most stereospecific applications. The spatial arrangement of hydroxyl groups in D-Threose is distinct from its isomers, leading to fundamentally different molecular recognition by enzymes and chiral catalysts.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] For example, specific enzymes can act more effectively on D-Threose than on D-Erythrose, and L-Threose exhibits different glycation reactivity.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] In chiral synthesis, using an epimer like D-Erythrose would result in diastereomeric products with different physical properties and biological activities, negating the primary purpose of using a stereodefined precursor.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJ2I8tOKoc88WkZSDU7QIA056UNxq5XZIb15P9l1IvAnD7SvMQkYWz2iTRgJsrlSRyL9vNDH_JoqCdfY542VrNrfxudVTsU3kJPvKzQN0dfnMz8K0XDFgLJUK1JOVCiBFSXLEl)]

Superior Stability Under Basic Conditions for Improved Process Control

In process chemistry where pH control is critical, D-Threose demonstrates significantly greater stability against isomerization compared to its epimer, D-Erythrose. Under mild basic conditions (pH 8.5, 40°C), the half-life of D-Threose was found to be over 12 hours, whereas D-Erythrose degraded much more rapidly with a half-life of approximately 2 hours.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] This suggests D-Erythrose is at least 6 times less stable under these process-relevant conditions.

Evidence DimensionChemical Half-life (Isomerization Stability)
Target Compound Data> 12 hours
Comparator Or BaselineD-Erythrose: ~2 hours
Quantified Difference>6x longer half-life
ConditionsAqueous solution at pH 8.5 and 40°C, monitored by 13C-NMR.

This superior stability provides a wider processing window, reduces the formation of impurities like D-Erythrulose, and ensures higher fidelity for syntheses requiring basic conditions.

Differential Substrate Specificity in Enzymatic Reactions

In biological systems, enzymes exhibit strong stereopreference. A study on D-tetrose metabolism using a purified enzyme from beef liver demonstrated that the enzyme acts more effectively upon D-Threose than its epimer D-Erythrose.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] This specificity is critical in biochemical assays and metabolic studies where interchanging the two sugars would lead to quantitatively different and potentially misleading results. The same enzyme showed no activity on more common sugars like D-glucose or D-ribose, highlighting the non-substitutability with other aldoses.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)]

Evidence DimensionEnzymatic Conversion Rate
Target Compound DataMore effective substrate
Comparator Or BaselineD-Erythrose: Less effective substrate; Other aldoses (D-ribose, D-glucose): No activity
Quantified DifferenceQualitatively higher activity (quantitative values not provided in source)
ConditionsPurified beef liver enzyme preparation at pH 6.0 and 7.5.

For researchers studying specific metabolic pathways or designing enzyme-based processes, procuring the correct epimer, D-Threose, is essential for achieving accurate and reproducible outcomes.

Precursor for Stereochemically Unique Glycosidase Inhibitors

The stereochemistry of D-Threose makes it a specific precursor for synthesizing potent enzyme inhibitors that cannot be accessed from its isomers. For example, a cyclic 4-amino-D-threose derivative, synthesized from D-tartrate (a derivative of D-threose), was shown to be a potent inhibitor of α-glucosidase and α-mannosidase.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] Its enantiomer, L-amino-threose, derived from the L-series, showed different inhibition profiles. This demonstrates that the specific 'threo' configuration and the 'D' chirality are essential for targeting these specific enzymes effectively.

Evidence DimensionEnzyme Inhibition
Target Compound Data4-amino-D-threose is a potent inhibitor of α-glucosidase and α-mannosidase
Comparator Or BaselineL-amino-threose (enantiomeric precursor) and other 4-amino-4-deoxy-tetroses show different inhibition profiles
Quantified DifferenceNot specified, but described as a 'potent inhibitor'
ConditionsInhibition assays against various glycosidases.

This makes D-Threose the required starting material for developing specific classes of glycosidase inhibitors relevant to therapeutic research, where isomeric starting materials would yield inactive or off-target compounds.

Process Chemistry Requiring Base-Catalyzed Steps

In multi-step syntheses that involve base-catalyzed reactions or require processing under mild alkaline conditions, the superior stability of D-Threose over D-Erythrose makes it the material of choice.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBWb5Dd6Vvmu6MuhSzVmOB8RvZJIFQ57I0ycBZKYoyWrU3rPeASxXFLPB7eBdfVGM7ua_W5mXymVKUwZf7ADdqGaHelg4QlDPqGD9oqAljwunIVEvfScr8TDzA7RexSCnb5RBLsihAsEvyMtiepkt9Tl4lspHJN9SnYJ7WW99ky6nCoUnFBrNvMumXd4MV8ubnnY6JVYb-1zWWfOMm2jdCug5zD6A-x4WQ-yXr6MZwRWYGmqRfQ2hzNePY2yssu6c%3D)] Its resistance to epimerization minimizes the generation of hard-to-separate diastereomeric impurities, simplifying purification and improving final product yield and purity.

Probing and Modulating Stereospecific Enzyme Pathways

For biochemical and metabolic research, D-Threose serves as a specific tool to investigate enzymes that differentiate between C2 epimers. Its preferential processing by certain enzymes compared to D-Erythrose allows for the precise study of metabolic fluxes and active site specificities.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE0Oh8BvRVE-IkAoMVRuXa6jY2dFZwLoCFopUQ37ax5dNkgV-CgqASDd0OGpR2oUX-qvcqwDZ4P21Zn_223V8asOMIk2byoEwRk3DA_nZ2SXrnNQsxuuzWcATle-UmMf1pxJw%3D%3D)]

Chiral Pool Synthesis of 'Threo' Configured Targets

D-Threose is an essential starting material in chiral pool synthesis for complex molecules, such as unnatural amino acids or nucleoside analogs, that require the specific (2S,3R) 'threo' configuration.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEbZGm6wnl-9Jv1pPU3n86Nk6Gsxwz657flRqfS4StFcDwSYQKY_GP3RRg79eQr6fJM4K2rOGjMP3LRcqZYuVFji4E9BqBw9SU_1XfreV0XjXSM91Tr_DgRDaBHQ2744f4_ixoP)] Using diastereomeric starting materials like D-Erythrose is not a viable alternative as it would lead to the incorrect diastereomer of the final product.

XLogP3

-2.2

UNII

4EHO9A06LX

Other CAS

29884-64-8
95-43-2
95-44-3

Wikipedia

D-threose

Dates

Last modified: 08-15-2023
Islam et al. Prebiotic selection and assembly of proteinogenic amino acids and natural nucleotides from complex mixtures. Nature Chemistry, doi: 10.1038/nchem.2703, published online 16 January 2017

Explore Compound Types